4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a carbamoylamino group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with a suitable carbamoylating agent. One common method involves the use of phosgene or triphosgene as the carbamoylating agent under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates like phosgene.
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and carbamic acid derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions depending on the substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the compound.
Oxidizing and Reducing Agents: Specific reagents would depend on the desired transformation of the derivatives.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The carbamoylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzenesulfonyl chloride: Lacks the carbamoylamino group, making it less versatile in certain reactions.
4-(Carbamoylamino)benzenesulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and applications.
3-Methylbenzenesulfonyl chloride: Lacks both the carbamoylamino and amino groups, limiting its reactivity compared to 4-(Carbamoylamino)-3-methylbenzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbamoylamino and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(carbamoylamino)-3-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5-4-6(15(9,13)14)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKFKRMNUBJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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